5-(Naphthalen-2-yl)-1,2-oxazol-3-amine
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Overview
Description
5-(Naphthalen-2-yl)-1,2-oxazol-3-amine is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The naphthalene moiety in this compound adds to its structural complexity and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-2-yl)-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-naphthylamine with glyoxylic acid, followed by cyclization with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which then cyclizes to form the oxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-2-yl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
5-(Naphthalen-2-yl)-1,2-oxazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-2-yl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects . The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene moiety but has a different heterocyclic structure.
Naphthalen-2-yl-acetic acid, 6-hydroxy-6-methyl-cyclodecyl ester: Another naphthalene derivative with distinct biological activities.
Uniqueness
5-(Naphthalen-2-yl)-1,2-oxazol-3-amine is unique due to its oxazole ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry and materials science, offering distinct advantages over other naphthalene derivatives.
Properties
Molecular Formula |
C13H10N2O |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-naphthalen-2-yl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C13H10N2O/c14-13-8-12(16-15-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,14,15) |
InChI Key |
NAYSSSDZGULHNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)N |
Origin of Product |
United States |
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